N-benzoyl-N'-(9-phenanthryl)thiourea
Description
N-Benzoyl-N'-(9-phenanthryl)thiourea is a thiourea derivative characterized by a benzoyl group at the N-position and a 9-phenanthryl substituent at the N'-position. Thiourea derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and metal-chelating properties .
Properties
IUPAC Name |
N-(phenanthren-9-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(15-8-2-1-3-9-15)24-22(26)23-20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKPGDUJRCAIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N’-(9-phenanthryl)thiourea typically involves the reaction of benzoyl chloride with 9-phenanthrylamine in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for N-benzoyl-N’-(9-phenanthryl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-benzoyl-N’-(9-phenanthryl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl or phenanthryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-benzoyl-N’-(9-phenanthryl)thiourea has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(9-phenanthryl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzoyl and phenanthryl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Properties
Thiourea derivatives exhibit conformational flexibility influenced by substituents. For example:
- N-Benzoyl-N'-phenylthiourea (BFTU) : Adopts a planar conformation stabilized by intramolecular hydrogen bonding (N–H···O=C), with bond lengths of C=O (1.217 Å) and C=S (1.654 Å) .
- Chlorinated BFTU Derivatives (e.g., 2-Cl-BFTU) : Chlorine substituents increase electron-withdrawing effects, shortening C=O bonds (1.200–1.210 Å) and enhancing dipole moments .
- N-Benzoyl-N'-(2-pyridyl)thiourea : The pyridyl group introduces additional hydrogen-bonding sites (N–H···N), forming supramolecular chains .
- N-Benzoyl-N'-(9-phenanthryl)thiourea (hypothetical) : The bulky 9-phenanthryl group likely disrupts planarity, increasing steric hindrance but enhancing π-π interactions with aromatic residues in biological targets .
Table 1: Structural Parameters of Selected Thiourea Derivatives
*Predicted values based on structural analogs.
Anticancer Activity :
- BFTU and Chlorinated Derivatives : Exhibit IC₅₀ values of 2.1–8.7 µM against MCF-7 breast cancer cells, outperforming erlotinib (IC₅₀ = 12.3 µM) . Selectivity indices range from 50× to 579× due to EGFR inhibition .
- N-Benzoyl-N'-(4-fluorophenyl)thiourea : Shows SIRT1 inhibition (a cancer-related deacetylase) with a docking score of −9.2 kcal/mol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
